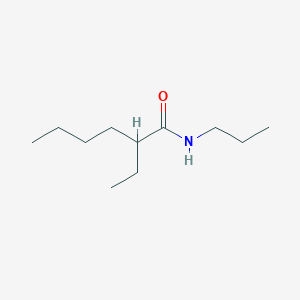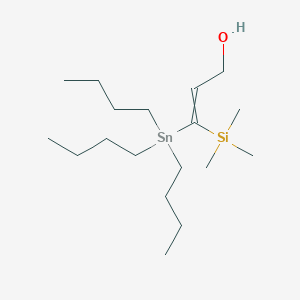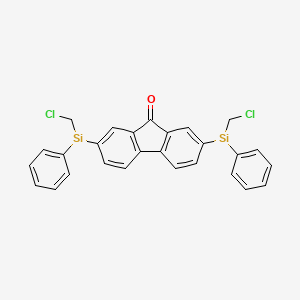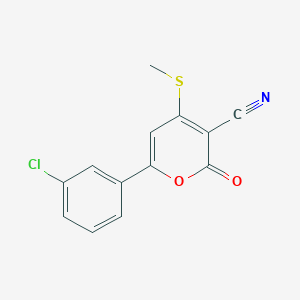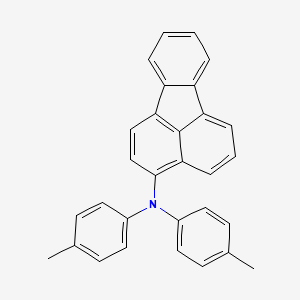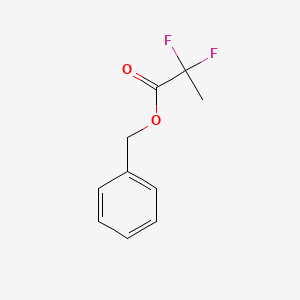![molecular formula C15H19BS2 B14272439 9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]- CAS No. 139759-16-3](/img/structure/B14272439.png)
9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Borabicyclo[331]nonane, 9-[(phenylthioxomethyl)thio]- is an organoborane compound known for its unique structure and reactivity This compound is a derivative of 9-Borabicyclo[331]nonane (9-BBN), which is widely used in organic chemistry as a hydroboration reagent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]- typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The addition of the phenylthioxomethylthio group is achieved through subsequent reactions involving thiol and phenylthioxomethyl reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Analyse Chemischer Reaktionen
Types of Reactions
9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other oxidation products.
Reduction: It acts as a reducing agent for carbonyl compounds, acid chlorides, and alkenes.
Substitution: The phenylthioxomethylthio group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives of the original compound. The high regioselectivity of 9-BBN derivatives ensures the formation of specific products with minimal side reactions .
Wissenschaftliche Forschungsanwendungen
9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]- involves the formation of a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates. The compound’s high regioselectivity is attributed to the steric demand of the 9-BBN moiety, which suppresses the formation of undesired isomers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): The parent compound, widely used as a hydroboration reagent.
Disiamylborane: Another dialkylborane used for similar purposes but with different reactivity and stability.
Thexylborane: Known for its hydrogenation properties but less stable compared to 9-BBN.
Uniqueness
9-Borabicyclo[33Its high regioselectivity and stability make it a valuable reagent in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
139759-16-3 |
|---|---|
Molekularformel |
C15H19BS2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
9-borabicyclo[3.3.1]nonan-9-yl benzenecarbodithioate |
InChI |
InChI=1S/C15H19BS2/c17-15(12-6-2-1-3-7-12)18-16-13-8-4-9-14(16)11-5-10-13/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI-Schlüssel |
JILFQKULDIHZKL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCC1CCC2)SC(=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
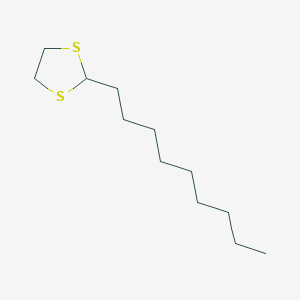
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

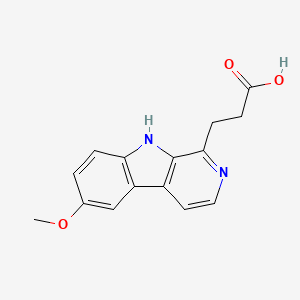

![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
